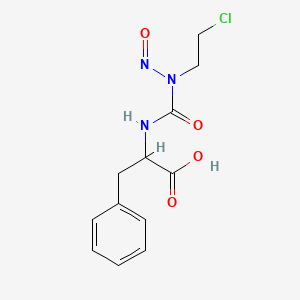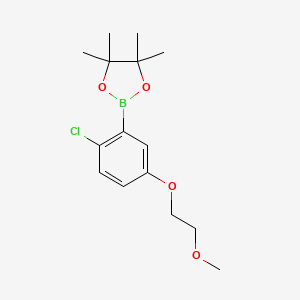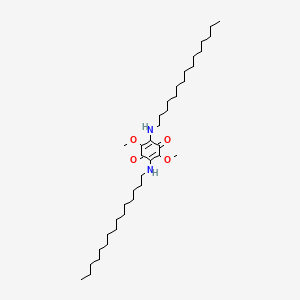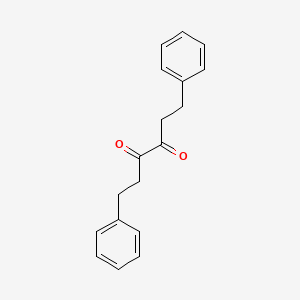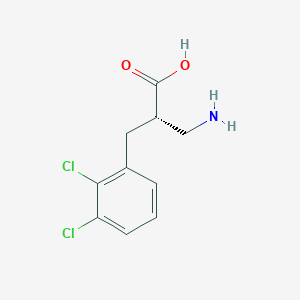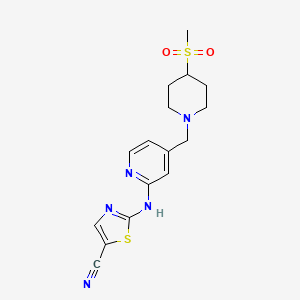![molecular formula C7H16O4S2 B13993803 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane CAS No. 6330-39-8](/img/structure/B13993803.png)
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane typically involves the reaction of propane derivatives with sulfonylating agents under controlled conditions. One common method involves the use of isopropyl sulfonyl chloride and a suitable base to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This compound may also affect cellular pathways by altering the redox state or by acting as a signaling molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}butane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}ethane
- 2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}benzene
Uniqueness
2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two sulfonyl groups attached to a propane backbone makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
6330-39-8 |
|---|---|
Molekularformel |
C7H16O4S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-(propan-2-ylsulfonylmethylsulfonyl)propane |
InChI |
InChI=1S/C7H16O4S2/c1-6(2)12(8,9)5-13(10,11)7(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
RLTCMAOQPFEJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CS(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



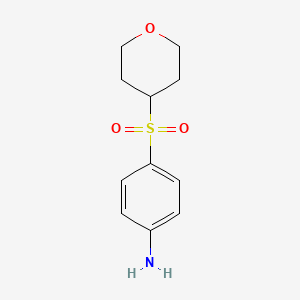
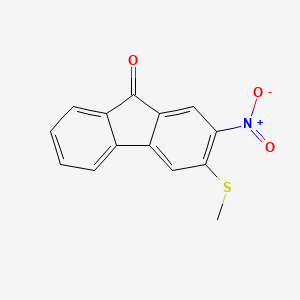

![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
